molecular formula C7H14N2 B033302 Hexahydrocyclopenta[c]pyrrol-2(1H)-amine CAS No. 54528-00-6

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

Cat. No.: B033302
CAS No.: 54528-00-6
M. Wt: 126.2 g/mol
InChI Key: FJYWNYLUZBMVKI-UHFFFAOYSA-N
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Description

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is a chemical compound with a unique bicyclic structure. It is characterized by a hexahydrocyclopenta ring fused to a pyrrolidine ring, making it a versatile compound in various chemical reactions and applications. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its structural properties and potential biological activities.

Mechanism of Action

Target of Action

It is used as a reactant in the synthesis of cannabinoid receptor antagonists , suggesting potential interaction with cannabinoid receptors.

Mode of Action

Given its use in the synthesis of cannabinoid receptor antagonists , it may interact with these receptors, potentially inhibiting their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by amination to introduce the amine group. The reaction conditions often include the use of reducing agents like lithium aluminum hydride (LiAlH4) and amination reagents such as ammonia or primary amines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing catalytic hydrogenation and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as ketones, aldehydes, and amides .

Scientific Research Applications

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and potential for modification, allowing for the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYWNYLUZBMVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969748
Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54528-00-6
Record name N-Amino-3-azabicyclo[3.3.0]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54528-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydrocyclopenta(c)pyrrol-2(1H)-amine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054528006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Source EPA DSSTox
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Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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